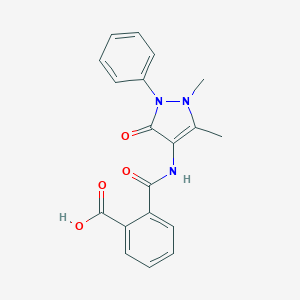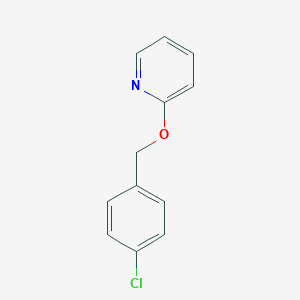![molecular formula C17H14Cl2N2O B275778 {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE](/img/structure/B275778.png)
{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of dichlorophenyl, furan, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-(2,5-dichlorophenyl)-2-furylmethyl intermediate, which can be synthesized through a Friedel-Crafts acylation reaction followed by reduction. The pyridin-4-ylmethylamine moiety can be introduced via a nucleophilic substitution reaction, where the amine group reacts with the intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar furan-based structure and is investigated for its antimycobacterial properties.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar dichlorophenyl moiety and is studied for its anticancer activity.
Uniqueness
{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}[(PYRIDIN-4-YL)METHYL]AMINE is unique due to its combination of dichlorophenyl, furan, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14Cl2N2O |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C17H14Cl2N2O/c18-13-1-3-16(19)15(9-13)17-4-2-14(22-17)11-21-10-12-5-7-20-8-6-12/h1-9,21H,10-11H2 |
InChI Key |
LCVFGFADLMNWSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCC3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCC3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)



![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)


![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
